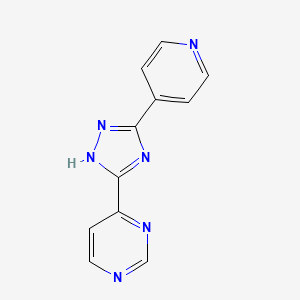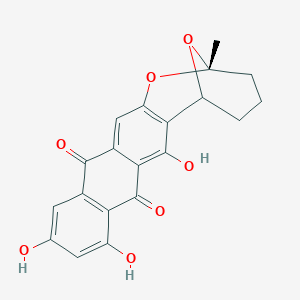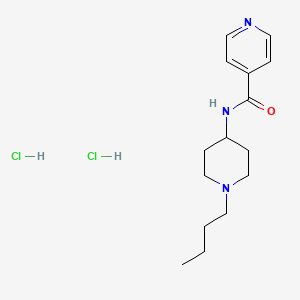
8-chloro-4-(3-chloro-4-fluoroanilino)-6-(1H-imidazol-5-ylmethylamino)-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanoquinoline 11 is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. Cyanoquinoline 11, specifically, is characterized by the presence of a cyano group (-CN) attached to the quinoline ring, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyanoquinoline derivatives, including cyanoquinoline 11, can be achieved through various methods. One common method involves the Vilsmeier-Haack reaction, where p-substituted aniline is reacted with cyano ethylacetate and malononitrile in the presence of a catalyst . Another method involves the reaction between acrylonitrile and 2-chloro-3-formyl quinoline derivatives, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) .
Industrial Production Methods: Industrial production of cyanoquinoline derivatives often involves large-scale reactions using readily available laboratory reagents. The Vilsmeier-Haack reaction is particularly favored due to its simplicity and efficiency . The reaction conditions typically involve the use of phosphoryl chloride and dimethylformamide at controlled temperatures.
Chemical Reactions Analysis
Types of Reactions: Cyanoquinoline 11 undergoes various chemical reactions, including:
Oxidation: Cyanoquinoline derivatives can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert cyanoquinoline to aminoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinoline ring can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Cyanoquinoline 11 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antimalarial, and antimicrobial agent.
Industry: Utilized in the synthesis of fungicides, virucides, and biocides.
Mechanism of Action
The mechanism of action of cyanoquinoline 11 involves its interaction with specific molecular targets. For instance, it has been shown to bind to the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers . This binding inhibits the receptor’s activity, leading to reduced cell proliferation and tumor growth. Additionally, cyanoquinoline 11 can interact with ABC transporters, affecting drug resistance mechanisms in cancer cells .
Comparison with Similar Compounds
Cyanoquinoline 11 can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Cinnoline: A bicyclic heterocycle with two nitrogen atoms.
Uniqueness: Cyanoquinoline 11 is unique due to the presence of the cyano group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Similar Compounds:
- Quinoline N-oxides
- Aminoquinoline derivatives
- Substituted quinoline derivatives
properties
Molecular Formula |
C20H13Cl2FN6 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
8-chloro-4-(3-chloro-4-fluoroanilino)-6-(1H-imidazol-5-ylmethylamino)quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H13Cl2FN6/c21-16-4-12(1-2-18(16)23)29-19-11(6-24)7-27-20-15(19)3-13(5-17(20)22)26-9-14-8-25-10-28-14/h1-5,7-8,10,26H,9H2,(H,25,28)(H,27,29) |
InChI Key |
ONXROKMQGCSOMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C3C=C(C=C(C3=NC=C2C#N)Cl)NCC4=CN=CN4)Cl)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




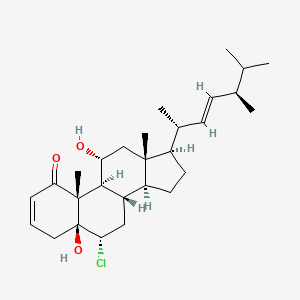
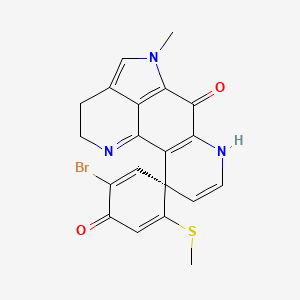
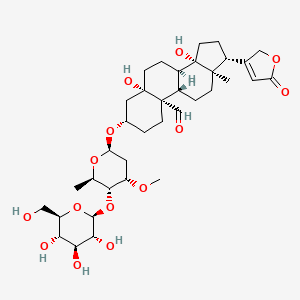
![1-S-[(1Z)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257724.png)

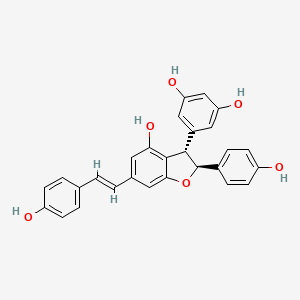
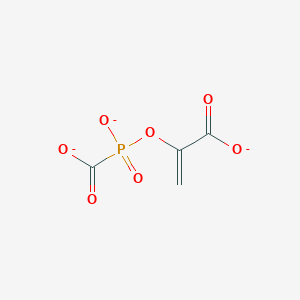
![(4aS,6aS,12aS,12bR,12cS)-4a-hydroxy-15-methyl-4a,5,12,12a,12b,12c-hexahydro-11H-6a,4-(ethanoiminomethano)-1-oxa-10b-azacyclohepta[1,2,3-cd]fluoranthene-6,11(2H)-dione](/img/structure/B1257731.png)
![(2R,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide](/img/structure/B1257732.png)
![N-[(3S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B1257733.png)
